molecular formula C18H24BF3O5 B13718917 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzoic acid tert-butyl ester

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzoic acid tert-butyl ester

Cat. No.: B13718917
M. Wt: 388.2 g/mol
InChI Key: JGNZGOOQVXOTFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid tert-butyl ester is a complex organic compound that features a boronic ester group. This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

The synthesis of 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the boronic ester intermediate. This can be achieved through the reaction of pinacol with boronic acid under specific conditions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, copper catalysts, and transition metals. The major products formed from these reactions are often boron-containing organic compounds, which can be further utilized in various synthetic applications.

Mechanism of Action

The mechanism of action of this compound involves its ability to form stable carbon-boron bonds. The boronic ester group can interact with various molecular targets, facilitating the formation of complex organic structures. The pathways involved often include catalytic cycles mediated by transition metals, which enable the efficient formation and transformation of the compound .

Comparison with Similar Compounds

Similar compounds to 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid tert-butyl ester include:

The uniqueness of 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid tert-butyl ester lies in its specific functional groups, which provide distinct reactivity and applications in organic synthesis.

Properties

Molecular Formula

C18H24BF3O5

Molecular Weight

388.2 g/mol

IUPAC Name

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoate

InChI

InChI=1S/C18H24BF3O5/c1-15(2,3)25-14(23)12-9-8-11(10-13(12)24-18(20,21)22)19-26-16(4,5)17(6,7)27-19/h8-10H,1-7H3

InChI Key

JGNZGOOQVXOTFT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC(C)(C)C)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.